molecular formula C14H20N2O B1670282 N-(2,6-dimethylphenyl)piperidine-2-carboxamide CAS No. 15883-20-2

N-(2,6-dimethylphenyl)piperidine-2-carboxamide

Cat. No.: B1670282
CAS No.: 15883-20-2
M. Wt: 232.32 g/mol
InChI Key: SILRCGDPZGQJOQ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)piperidine-2-carboxamide is an organic compound with the molecular formula C14H20N2O. It is a white to almost white crystalline powder that is soluble in common organic solvents such as ethanol, ether, and esters. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals, particularly local anesthetics like bupivacaine .

Mechanism of Action

Target of Action

The primary target of 2’,6’-Pipecoloxylidide is the sodium and potassium ion channels in the dorsal horn of the spinal cord . These channels play a crucial role in the generation and conduction of nerve impulses.

Mode of Action

2’,6’-Pipecoloxylidide, like other local anesthetics, works by blocking the generation and conduction of nerve impulses . This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This blockade of nerve impulses leads to a loss of sensation in the area where the drug is applied.

Biochemical Pathways

The affected biochemical pathway primarily involves the blockade of sodium and potassium ion channels . This blockade disrupts the normal flow of these ions, preventing the initiation and transmission of nerve impulses. The progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone .

Pharmacokinetics

The systemic concentration of 2’,6’-Pipecoloxylidide is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site . The clearance of unbound 2’,6’-Pipecoloxylidide depends on body weight and age . The half-life of 2’,6’-Pipecoloxylidide decreases with age, from 13 hours in newborns to 3 hours beyond 1 year .

Result of Action

The result of 2’,6’-Pipecoloxylidide’s action is the loss of sensation in the area where the drug is applied, due to the blockade of nerve impulses. This makes it an effective local anesthetic for various medical and surgical procedures .

Action Environment

The action, efficacy, and stability of 2’,6’-Pipecoloxylidide can be influenced by various environmental factors. For instance, the drug should be stored at room temperature in a dark place . It is slightly soluble in chloroform and methanol . The compound is stable under normal conditions, but it should be protected from light and kept in a sealed container .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,6-dimethylphenyl)piperidine-2-carboxamide can be synthesized through a multi-step process. One common method involves the reaction of 2,6-dimethylaniline with formyl chloride to produce an intermediate, which is then reacted with piperidine-2-carboxylic acid to yield the final product . The reaction typically requires controlled conditions, including specific temperatures and the use of solvents like toluene .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)piperidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

N-(2,6-dimethylphenyl)piperidine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)piperidine-2-carboxamide is unique due to its specific structural features, such as the presence of two methyl groups on the phenyl ring and the piperidine-2-carboxamide moiety. These structural characteristics contribute to its distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILRCGDPZGQJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870436
Record name N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15883-20-2
Record name 2′,6′-Pipecoloxylidide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15883-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desbutylbupivacaine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',6'-PIPECOLOXYLIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF8RN1V7VM
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Synthesis routes and methods

Procedure details

Under nitrogen atmosphere in a Parr bottle, 8.2 mmoles of [Cbz-piperidine-2-carboxylic acid (2,6-dimethyl-phenyl)-amide] was dissolved in MeOH (100 mL). 10% Pd/C (0.5 g) was added, and the bottle was agitated under a hydrogen atmosphere (20 psi) for 30 minutes. The catalyst was filtered off using Millipore filter paper (washing with MeOH). The filtrate was concentrated to a thick syrup, yielding 1.75 grams (92% yield) of [piperidine-2-carboxylic acid (2,6-dimethyl-phenyl)-amide] as an off-white solid. The product was characterized by NMR (DMSO).
Name
Cbz-piperidine-2-carboxylic acid (2,6-dimethyl-phenyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2',6'-Pipecoloxylidide?

A1: The molecular formula of 2',6'-Pipecoloxylidide is C14H20N2O, and its molecular weight is 232.32 g/mol.

Q2: Are there efficient synthetic methods for 2',6'-Pipecoloxylidide?

A2: Yes, 2',6'-pipecoloxylidide can be synthesized efficiently starting from 2-pipecolic acid. One method involves chlorination using triphosgene as an acyl chlorination agent followed by amidation []. Another approach utilizes a three-step process starting with (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide involving chiral separation, substitution, and a salting reaction [].

Q3: How is the chirality of 2',6'-pipecoloxylidide addressed in synthesis?

A3: 2',6'-Pipecoloxylidide is a chiral molecule. Racemic mixtures can be separated using techniques like chiral chromatography or enantioselective crystallization [, ]. An integrated process combining chromatography, crystallization, and racemization has been developed for efficient production of the enantiomerically pure compound [].

Q4: What is the absolute configuration of clinically used local anesthetics derived from 2',6'-pipecoloxylidide?

A4: The clinically used enantiomers of local anesthetics derived from 2',6'-pipecoloxylidide typically possess the (S)-configuration at the C2 carbon of the pipecoloxylidide moiety. Examples include (S)-bupivacaine (levobupivacaine) and (S)-ropivacaine [, , ].

Q5: How is 2',6'-pipecoloxylidide metabolized in the body?

A5: 2',6'-Pipecoloxylidide is a metabolite itself, primarily formed from the N-dealkylation of ropivacaine by cytochrome P450 (CYP) enzymes, mainly CYP3A4 [, ]. It can be further metabolized by hydroxylation.

Q6: Does the metabolism of ropivacaine to 2',6'-pipecoloxylidide differ between species?

A6: Yes, species differences exist in the metabolism of ropivacaine to 2',6'-pipecoloxylidide. Studies indicate that while it is a major metabolic pathway in humans and rats, its formation is observed in the rat colon but not in the human colon [, ].

Q7: Are there any known drug interactions that affect the metabolism of ropivacaine to 2',6'-pipecoloxylidide?

A7: Yes, several drugs can affect the formation of 2',6'-pipecoloxylidide. Fluvoxamine, a CYP1A2 inhibitor, significantly increases ropivacaine exposure, leading to higher 2',6'-pipecoloxylidide levels []. Additionally, the combination of fluvoxamine and erythromycin, a CYP3A4 inhibitor, further elevates ropivacaine and its metabolite levels [].

Q8: Can other medications interfere with the measurement of 2',6'-pipecoloxylidide?

A8: Yes, the bupivacaine metabolite N-desbutyl bupivacaine (NDB) can interfere with the LC-MS/MS assay for 2',6'-pipecoloxylidide due to shared mass spectral properties [].

Q9: Does ropivacaine undergo metabolic racemization?

A9: No, studies using chiral chromatography have demonstrated that ropivacaine does not undergo metabolic racemization. This means that the (S)-enantiomer remains the predominant form even after metabolism [].

Q10: Does 2',6'-pipecoloxylidide contribute to the longer duration of action observed with ropivacaine compared to other local anesthetics?

A11: While 2',6'-pipecoloxylidide possesses some local anesthetic activity, the longer duration of action of ropivacaine is primarily attributed to its higher affinity for binding to sodium channels in nerve membranes, rather than its metabolism to 2',6'-pipecoloxylidide [, ].

Q11: Are there any applications of 2',6'-pipecoloxylidide beyond its role as a metabolite?

A11: While 2',6'-pipecoloxylidide is primarily recognized as a metabolite, its structural similarity to other local anesthetics makes it a potential candidate for further investigation as a pharmaceutical agent in its own right.

Q12: How does the enantiomeric purity of local anesthetics derived from 2',6'-pipecoloxylidide influence their safety?

A14: The (S)-enantiomers of local anesthetics derived from 2',6'-pipecoloxylidide, such as levobupivacaine and ropivacaine, are generally considered safer than their racemic counterparts due to reduced cardiotoxicity [, ].

Q13: Does the vasoconstrictive or vasodilatory activity of 2',6'-pipecoloxylidide analogs contribute to their safety profile?

A15: The enantiomers of bupivacaine and ropivacaine exhibit enantiospecific effects on coronary arteries []. While the (S)-enantiomers generally show vasoconstrictive properties, potentially contributing to their lower cardiovascular toxicity, the (R)-enantiomers and racemic mixtures tend to be vasodilators []. This difference in vascular effects could play a role in their safety profiles.

Q14: What analytical methods are commonly used to detect and quantify 2',6'-pipecoloxylidide?

A16: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV and mass spectrometry (MS), is widely employed for the analysis of 2',6'-pipecoloxylidide in biological samples [, , ].

Q15: Are there specific challenges in the analytical method validation for 2',6'-pipecoloxylidide?

A17: Validation of analytical methods for 2',6'-pipecoloxylidide requires careful consideration of potential interferences from other drugs or metabolites, particularly those with similar structures or mass spectral properties. Achieving adequate sensitivity and selectivity is crucial for accurate quantification [].

Q16: What are some promising areas for future research on 2',6'-pipecoloxylidide and its analogs?

A16: Further research on 2',6'-pipecoloxylidide and its analogs could explore:

  • Clinical applications: Exploring potential therapeutic uses beyond local anesthesia, such as in inflammatory bowel disease [].

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